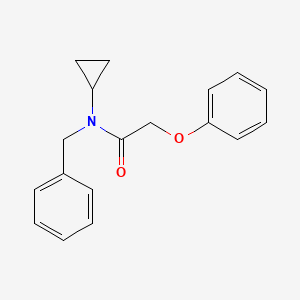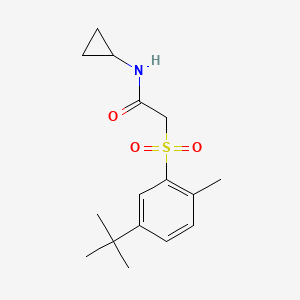
N-benzyl-N-cyclopropyl-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-cyclopropyl-2-phenoxyacetamide, also known as BCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenoxyacetic acid and is commonly used as a tool compound for studying the effects of GABA (gamma-aminobutyric acid) receptor antagonists on the central nervous system.
Wirkmechanismus
N-benzyl-N-cyclopropyl-2-phenoxyacetamide acts as a competitive antagonist at the GABA receptor site, which leads to a decrease in the inhibitory effects of GABA on neuronal activity. This results in an increase in neuronal excitability, which can lead to the anticonvulsant and anxiolytic effects observed with this compound administration.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its anticonvulsant and anxiolytic effects, this compound has also been shown to have sedative and muscle relaxant properties. These effects are likely due to the compound's ability to modulate GABA receptor activity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-benzyl-N-cyclopropyl-2-phenoxyacetamide in scientific research has several advantages. This compound is highly selective for GABA receptors and has a well-characterized mechanism of action, making it a valuable tool for studying the role of these receptors in various physiological processes. Additionally, this compound has been shown to have a low toxicity profile in animal models, which makes it a safe compound to use in laboratory experiments.
However, there are also some limitations associated with the use of this compound in scientific research. One of the main limitations is that this compound has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animal models. Additionally, this compound has a relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
Despite the limitations associated with the use of N-benzyl-N-cyclopropyl-2-phenoxyacetamide in scientific research, there are several future directions that could be explored to further our understanding of the compound's effects. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of anxiety and seizure disorders. Additionally, further research could be conducted to better understand the pharmacokinetics and pharmacodynamics of this compound in animal models, which could lead to the development of more effective dosing regimens. Overall, the continued study of this compound has the potential to provide valuable insights into the role of GABA receptors in various physiological processes and could ultimately lead to the development of new therapies for a range of neurological disorders.
Synthesemethoden
The synthesis of N-benzyl-N-cyclopropyl-2-phenoxyacetamide can be achieved through a multi-step process that involves the reaction of phenoxyacetic acid with benzyl chloride and cyclopropylamine. The resulting compound is then purified through recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-cyclopropyl-2-phenoxyacetamide has been used extensively in scientific research due to its ability to selectively bind to GABA receptor sites in the brain. This compound has been shown to have potent anticonvulsant and anxiolytic effects, making it a valuable tool for studying the role of GABA receptors in these processes.
Eigenschaften
IUPAC Name |
N-benzyl-N-cyclopropyl-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(14-21-17-9-5-2-6-10-17)19(16-11-12-16)13-15-7-3-1-4-8-15/h1-10,16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOIHGFDYNZCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7547174.png)
![1-[(4-Methoxyphenyl)methyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7547178.png)
![N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547183.png)

![Methyl 1-(diethylamino)-1-[4-(difluoromethylsulfanyl)phenyl]imino-2-methyl-3-phenylthieno[3,2-c]azaphosphinine-6-carboxylate](/img/structure/B7547189.png)
![1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide](/img/structure/B7547197.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547201.png)
![1-Ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one](/img/structure/B7547211.png)

![5-[(3-Fluorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7547229.png)
![N-[4-(dimethylamino)-2-methylphenyl]-4-methylsulfonylbenzamide](/img/structure/B7547239.png)
